molecular formula C25H29N3O B2374003 4-[1-(2-Cyclohexylethyl)benzimidazol-2-yl]-1-phenylpyrrolidin-2-one CAS No. 637754-61-1

4-[1-(2-Cyclohexylethyl)benzimidazol-2-yl]-1-phenylpyrrolidin-2-one

Numéro de catalogue: B2374003
Numéro CAS: 637754-61-1
Poids moléculaire: 387.527
Clé InChI: XSWSMOZPOXOJAM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-[1-(2-Cyclohexylethyl)benzimidazol-2-yl]-1-phenylpyrrolidin-2-one is a benzimidazole-pyrrolidinone hybrid compound characterized by a benzimidazole core linked to a pyrrolidin-2-one moiety via a 2-cyclohexylethyl group at the 1-position of the benzimidazole ring. The phenyl group at the 1-position of the pyrrolidin-2-one contributes to its structural rigidity and lipophilicity. Benzimidazole derivatives are widely studied for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties, often modulated by substituent variations .

Propriétés

IUPAC Name

4-[1-(2-cyclohexylethyl)benzimidazol-2-yl]-1-phenylpyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N3O/c29-24-17-20(18-28(24)21-11-5-2-6-12-21)25-26-22-13-7-8-14-23(22)27(25)16-15-19-9-3-1-4-10-19/h2,5-8,11-14,19-20H,1,3-4,9-10,15-18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSWSMOZPOXOJAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

The synthesis of 4-[1-(2-Cyclohexylethyl)benzimidazol-2-yl]-1-phenylpyrrolidin-2-one typically involves multi-step organic reactions. One common method involves the condensation of 1,2-benzenediamine with an appropriate aldehyde to form the benzimidazole core. This is followed by further functionalization to introduce the cyclohexylethyl and phenylpyrrolidinone groups. Industrial production methods may employ microwave-assisted synthesis to improve yields and reduce reaction times .

Analyse Des Réactions Chimiques

This compound can undergo various chemical reactions, including:

Applications De Recherche Scientifique

The compound 4-[1-(2-Cyclohexylethyl)benzimidazol-2-yl]-1-phenylpyrrolidin-2-one is a complex organic molecule that has garnered interest in various scientific fields, particularly medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its applications, supported by data tables and case studies.

Molecular Formula

  • Formula : C₁₈H₂₃N₃O
  • Molecular Weight : Approximately 295.39 g/mol

Pharmacological Studies

Research indicates that compounds similar to 4-[1-(2-Cyclohexylethyl)benzimidazol-2-yl]-1-phenylpyrrolidin-2-one exhibit significant activity at various neurotransmitter receptors, particularly in pain management and neuropharmacology.

Case Study: Kappa Opioid Receptor Agonism

A study demonstrated that derivatives of pyrrolidinones, including this compound, show affinity for kappa-opioid receptors, which are implicated in analgesic effects. The binding affinity was measured using radiolabeled ligands, revealing potential for development as analgesics with reduced side effects compared to traditional opioids .

Synthetic Chemistry

The synthesis of this compound involves multi-step reactions that can be optimized for yield and purity. Researchers have explored various synthetic pathways, including the condensation of benzimidazole derivatives with pyrrolidinones.

Data Table: Synthetic Pathways

StepReagents/ConditionsYield (%)
1Benzimidazole + Cyclohexylethyl bromide85
2Pyrrolidinone + Base (KOH)90
3Coupling Reaction75

Potential Therapeutic Applications

Given its structural features, the compound may serve as a lead for developing new therapeutic agents targeting neurological disorders, such as depression and anxiety.

Case Study: Neuroprotective Effects

Preliminary studies suggest that similar compounds exhibit neuroprotective properties in models of neurodegenerative diseases. The mechanism is thought to involve modulation of neurotransmitter systems and reduction of oxidative stress .

Material Science

Beyond pharmacology, the compound's unique properties may find applications in material science, particularly in the development of polymers or coatings with specific chemical resistance or bioactivity.

Mécanisme D'action

The mechanism of action of 4-[1-(2-Cyclohexylethyl)benzimidazol-2-yl]-1-phenylpyrrolidin-2-one involves its interaction with specific molecular targets. The benzimidazole ring can interact with nucleic acids and proteins, potentially inhibiting enzyme activity. The compound may also interfere with cellular pathways, leading to its observed biological effects .

Comparaison Avec Des Composés Similaires

Structural and Substituent Analysis

The target compound is compared with three analogs (Table 1), highlighting substituent differences and their implications:

Table 1: Key Structural Features of Analogs

Compound Name Benzimidazole Substituent Pyrrolidinone Aryl Group Key Features
4-[1-(2-Cyclohexylethyl)benzimidazol-2-yl]-1-phenylpyrrolidin-2-one (Target) 2-Cyclohexylethyl Phenyl High lipophilicity due to cyclohexyl; potential for enhanced membrane permeability.
4-(1H-benzimidazol-2-yl)-1-(3-methylphenyl)pyrrolidin-2-one (2a, ) H (unsubstituted) 3-Methylphenyl Reduced steric bulk; methyl group may enhance solubility.
4-[1-(2-Fluorobenzyl)-1H-benzimidazol-2-yl]-1-(3-methylphenyl)pyrrolidin-2-one () 2-Fluorobenzyl 3-Methylphenyl Fluorine introduces electronegativity, potentially improving binding affinity.
4-{1-[2-(2-Chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(4-methylphenyl)pyrrolidin-2-one () 2-(2-Chlorophenoxy)ethyl 4-Methylphenyl Chlorophenoxy group adds polarity; 4-methylphenyl may alter crystal packing.

Key Observations :

  • Lipophilicity: The cyclohexylethyl group in the target compound increases lipophilicity compared to fluorobenzyl or chlorophenoxyethyl analogs, which may enhance blood-brain barrier penetration .
  • Steric Considerations: The bulky 2-(2-chlorophenoxy)ethyl group in may hinder molecular packing, affecting crystallinity and solubility .

Crystallographic and Hydrogen-Bonding Analysis

Structural studies of these compounds rely on tools like SHELX (for refinement; ) and ORTEP-3 (for visualization; ). Hydrogen-bonding patterns, critical for crystal stability, vary with substituents:

  • The target compound’s cyclohexylethyl group may disrupt hydrogen-bond networks, leading to less dense packing compared to fluorobenzyl or chlorophenoxyethyl analogs .
  • The 3-methylphenyl group in 2a () facilitates π-π stacking, whereas 4-methylphenyl in may induce steric hindrance, altering intermolecular interactions .

Activité Biologique

The compound 4-[1-(2-cyclohexylethyl)benzimidazol-2-yl]-1-phenylpyrrolidin-2-one (CAS No. 874785-93-0) is a member of the benzimidazole class, which has garnered attention for its potential biological activities, particularly in pharmacology. This article reviews various studies and findings related to the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of the compound is C27H33N3OC_{27}H_{33}N_{3}O with a molecular weight of approximately 433.57 g/mol. The structure features a pyrrolidinone core linked to a benzimidazole moiety, which is known for contributing to various biological activities.

Research indicates that compounds containing the benzimidazole structure often exhibit significant interactions with various biological targets, including:

  • Cyclooxygenase Inhibition : Similar compounds have been studied for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play critical roles in inflammation and pain pathways. For instance, a related study indicated that certain benzimidazole derivatives exhibited potent COX-2 inhibitory activity, suggesting potential anti-inflammatory properties .
  • Receptor Modulation : Benzimidazole derivatives are also known to act as antagonists at specific receptors, such as the CRTH2 receptor, which is involved in allergic responses and inflammation. This mechanism could position the compound as a candidate for treating conditions like asthma and allergic rhinitis .

Biological Activity Data

A summary of biological activities observed in studies involving similar compounds is presented in the table below:

Activity Effect Reference
COX-2 InhibitionPotent anti-inflammatory effects
CRTH2 AntagonismPotential treatment for allergic conditions
Dopamine Transporter InteractionHigh affinity for dopamine uptake inhibition

Case Studies and Research Findings

  • Anti-inflammatory Effects : In a study evaluating the anti-inflammatory effects of related benzimidazole derivatives, compounds demonstrated significant reduction in inflammatory markers in animal models. The study highlighted the importance of substituent groups on the benzimidazole ring in enhancing biological activity .
  • Pharmacokinetics : Another investigation into the pharmacokinetic profiles of similar compounds revealed favorable absorption and distribution characteristics, suggesting that derivatives like 4-[1-(2-cyclohexylethyl)benzimidazol-2-yl]-1-phenylpyrrolidin-2-one could be suitable for oral administration in clinical settings .
  • Structure-Activity Relationship (SAR) : A detailed SAR analysis indicated that modifications to the phenyl ring and pyrrolidinone structure significantly influence biological activity. Compounds with larger alkyl substitutions showed enhanced binding affinity to target receptors .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.